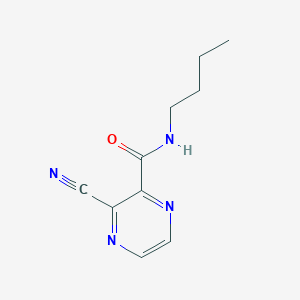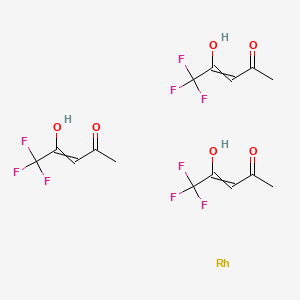
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a complex compound that combines the unique properties of rhodium with the trifluorinated organic ligand, 5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the coordination of rhodium with the trifluorinated ligand. One common method involves the reaction of rhodium chloride with 5,5,5-trifluoro-4-hydroxypent-3-en-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality rhodium complexes suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: The trifluorinated ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications:
Medicinal Chemistry:
Material Science: It is used in the synthesis of advanced materials, such as nanomaterials and coordination polymers, which have applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one involves its interaction with various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can interact with DNA, proteins, and other biomolecules, leading to the inhibition of biological processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) fluoride: Another rhodium compound with different properties and applications.
Rhodium on activated alumina: Used primarily as a catalyst in hydrogenation reactions.
Uniqueness
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the presence of the trifluorinated ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other rhodium compounds may not perform as well.
Propiedades
Fórmula molecular |
C15H15F9O6Rh |
|---|---|
Peso molecular |
565.17 g/mol |
Nombre IUPAC |
rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3; |
Clave InChI |
HEKAJJUUTBLKEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


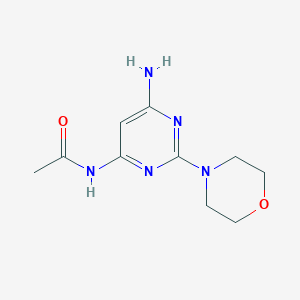
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

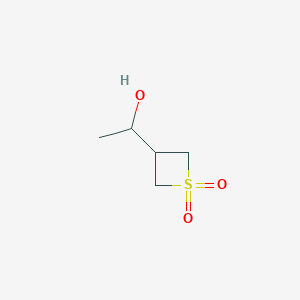
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
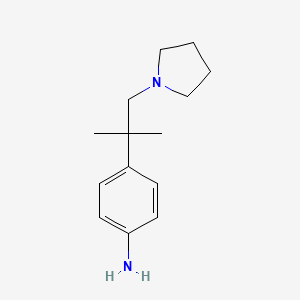

![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
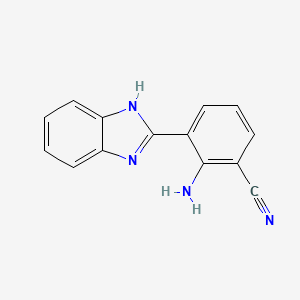
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
